molecular formula C7H14ClN B3015144 Spiro[2.3]hexan-5-ylmethanamine hydrochloride CAS No. 1528564-50-2

Spiro[2.3]hexan-5-ylmethanamine hydrochloride

Cat. No.: B3015144
CAS No.: 1528564-50-2
M. Wt: 147.65
InChI Key: LQNJOIZFCAMHNR-UHFFFAOYSA-N
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Description

Spiro[2.3]hexan-5-ylmethanamine hydrochloride: is a chemical compound with the molecular formula C7H14ClN and a molecular weight of 147.65 g/mol . This compound is characterized by a spirocyclic structure, which includes a spiro[2.3]hexane core attached to a methanamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.3]hexan-5-ylmethanamine hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the methanamine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spiro[2.3]hexane structure. Subsequent functionalization with a methanamine group and conversion to the hydrochloride salt completes the synthesis .

Industrial Production Methods

Industrial production of this compound often involves bulk synthesis techniques to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.3]hexan-5-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, Spiro[2.3]hexan-5-ylmethanamine hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to serve as a probe for investigating protein-ligand interactions and enzyme mechanisms .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various medical conditions, including neurological disorders and infectious diseases .

Industry

Industrially, the compound is used in the production of specialty chemicals and pharmaceuticals. Its solubility and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of Spiro[2.3]hexan-5-ylmethanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The spirocyclic structure may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2.3]hexan-5-ylmethanamine hydrochloride is unique due to its specific spirocyclic structure combined with a methanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, enhancing its utility in research and industry .

Properties

IUPAC Name

spiro[2.3]hexan-5-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-5-6-3-7(4-6)1-2-7;/h6H,1-5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNJOIZFCAMHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1528564-50-2
Record name {spiro[2.3]hexan-5-yl}methanamine hydrochloride
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